3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)propanoic acid is a chemical compound notable for its oxadiazole ring structure and propanoic acid moiety. This compound is classified under the category of oxadiazole derivatives, which are recognized for their diverse biological activities and potential applications in medicinal chemistry. The unique structural features of 3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)propanoic acid contribute to its reactivity and functionality in various chemical contexts.
The compound can be synthesized using various methods that typically involve the cyclization of hydrazine derivatives with carboxylic acids or their derivatives. It belongs to the class of organic compounds known as heterocycles, specifically those containing nitrogen and oxygen atoms in a five-membered ring configuration. Oxadiazoles are particularly significant due to their roles in pharmaceuticals and agrochemicals.
Methods of Synthesis:
The synthesis of 3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)propanoic acid generally involves several key steps:
Technical Details:
In industrial settings, large-scale reactors are utilized to optimize reaction conditions for high yield and purity. Advanced techniques such as continuous flow chemistry may also be employed to enhance efficiency during synthesis .
The molecular structure of 3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)propanoic acid consists of an oxadiazole ring attached to a propanoic acid group. The specific arrangement of atoms includes:
Molecular Data:
3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)propanoic acid can participate in various chemical reactions:
These reactions highlight the compound's versatility in organic synthesis and its potential utility in creating more complex molecules.
The mechanism by which 3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)propanoic acid exerts its biological effects typically involves interactions with specific molecular targets such as enzymes or receptors. For instance, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors, leading to various biological responses . The precise mechanism can vary based on the biological context and application.
Physical Properties:
Chemical Properties:
Relevant analyses such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly employed to characterize this compound .
3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)propanoic acid has several scientific uses:
1,3,4-Oxadiazole derivatives represent a privileged scaffold in modern drug discovery, characterized by their versatile bioisosteric properties, metabolic stability, and capacity for diverse molecular interactions. These five-membered heterocyclic rings—containing two nitrogen atoms and one oxygen atom—serve as critical pharmacophores in pharmaceuticals targeting chronic and complex diseases. Within this chemical class, 3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)propanoic acid exemplifies structural innovation, integrating an aliphatic carboxylic acid chain with a lipophilic isopropyl-substituted oxadiazole core. This configuration balances hydrophilic-hydrophobic properties, enhancing its potential for target engagement and pharmacokinetic optimization [5] [7].
1,3,4-Oxadiazoles function as bioisosteres for ester and amide functionalities, mitigating metabolic vulnerabilities while preserving bioactive conformations. Their electronic distribution facilitates hydrogen bonding and π-π stacking interactions with biological targets, underpinning broad therapeutic applications:
The propanoic acid moiety in 3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)propanoic acid enables pro-drug design through esterification or amidation, while the isopropyl group enhances lipid membrane permeability. This synergy is evident in clinical agents like Zibotentan (an endothelin antagonist) and Raltegravir (an HIV integrase inhibitor), where oxadiazole rings confer target specificity and metabolic resistance [3] [7].
Table 1: Biotargets of 1,3,4-Oxadiazole Derivatives in Drug Development
| Biological Target | Therapeutic Effect | Example Applications |
|---|---|---|
| Histone Deacetylase (HDAC) | Apoptosis induction, cell cycle arrest | Breast/leukemia therapy [9] |
| Vascular Endothelial Growth Factor (VEGF) | Angiogenesis suppression | Colorectal/renal carcinomas [2] |
| Epidermal Growth Factor Receptor (EGFR) | Tyrosine kinase inhibition | Non-small-cell lung cancer [2] |
| Telomerase | Telomere shortening | Senescence induction in tumors [2] |
The evolution of oxadiazole therapeutics accelerated in the 1960s with Ainsworth’s seminal hydrazine cyclization methods, enabling scalable synthesis of substituted variants [7]. Subsequent decades focused on structural diversification:
Table 2: Historical Milestones in Oxadiazole Therapeutic Development
| Year | Compound | Therapeutic Application | Significance |
|---|---|---|---|
| 1965 | First synthetic oxadiazoles | N/A | Established cyclization protocols [7] |
| 1980s | Furamizole | Antibacterial | Marketed nitrofuran derivative [7] |
| 1990s | Nesapidil | Antiarrhythmic | Coronary vasodilation [3] |
| 2007 | Raltegravir | Antiviral (HIV) | FDA-approved integrase inhibitor [7] |
| 2008 | Zibotentan | Anticancer (prostate) | Endothelin-A antagonist [3] |
Synthetic methodologies also advanced from cyclodehydration of diacylhydrazides (using POCl₃ or SOCl₂) to microwave-assisted and one-pot reactions, improving yields of derivatives like 3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)propanoic acid [7]. Contemporary patents (2013–2021) highlight oxadiazoles in clinical candidates for diabetes, neurodegenerative disorders, and antibiotic resistance, reflecting sustained innovation [3].
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 948557-12-8
CAS No.: